2-Methyl-5-methylsulfonylpiperidine;hydrochloride

Descripción

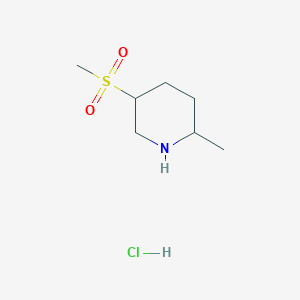

2-Methyl-5-methylsulfonylpiperidine hydrochloride is a piperidine derivative characterized by a methyl group at the 2-position and a methylsulfonyl group at the 5-position of the piperidine ring, with a hydrochloride counterion enhancing solubility and stability. The molecular formula is C₇H₁₅NO₂S·HCl (theoretical molecular weight: ~266.16 g/mol). The methylsulfonyl group is a polar, electron-withdrawing substituent, which may influence binding affinity to biological targets, solubility, and metabolic stability.

This compound is commercially available from multiple suppliers in China, including ISO-certified manufacturers, indicating its relevance in pharmaceutical research or chemical synthesis . Piperidine derivatives are widely explored in medicinal chemistry for applications such as central nervous system (CNS) therapeutics, enzyme inhibitors, or intermediates in drug synthesis. The hydrochloride salt form is typical for improving bioavailability and crystallinity in active pharmaceutical ingredients (APIs) .

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-methyl-5-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-6-3-4-7(5-8-6)11(2,9)10;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAYFOHCDRGATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-methylsulfonylpiperidine;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group at the 5-position can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-methylsulfonylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-Methyl-5-methylsulfonylpiperidine;hydrochloride exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Modulation of Chemokine Receptors

This compound has been studied for its ability to interact with chemokine receptors, particularly CCR5. Such interactions are crucial for developing therapies targeting inflammatory diseases and HIV treatment. A study highlighted that derivatives of this compound could potentially modulate CCR5 activity, providing insights into new therapeutic avenues for treating HIV/AIDS and related conditions .

Case Studies

Industrial Applications

In addition to its biological applications, this compound serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in various chemical reactions, enhancing its utility in material science and chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-methylsulfonylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares 2-Methyl-5-methylsulfonylpiperidine hydrochloride with four structurally related piperidine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2-Methyl-5-methylsulfonylpiperidine hydrochloride | C₇H₁₅NO₂S·HCl | ~266.16 | 2-methyl, 5-methylsulfonyl | CNS drugs, enzyme inhibitors |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | 4-diphenylmethoxy | Neuropharmacology, receptor modulation |

| Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride | C₁₄H₁₈ClFNO·HCl | ~318.22 | Chloro, fluoro, methoxymethyl-phenyl | Antibacterial or CNS-targeted therapies |

| 3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride | C₁₅H₂₄ClNO | 277.81 | Phenoxy with isopropyl and methyl groups | Kinase inhibitors, GPCR modulators |

| 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride | C₁₂H₁₄F₃N₂O·HCl | ~314.71 | Trifluoromethyl pyridine, methoxy-piperidine | Anticancer or antiviral agents |

Key Differences and Implications

Diphenylmethoxy (C₁₈H₂₁NO·HCl): Bulkier and lipophilic, favoring CNS penetration but limiting solubility. Likely used in receptor-binding studies (e.g., dopamine or serotonin receptors) . Halogenated Phenyl (C₁₄H₁₈ClFNO·HCl): Chloro and fluoro groups improve metabolic stability and binding affinity to halogen-sensitive targets (e.g., ion channels) . Trifluoromethyl Pyridine (C₁₂H₁₄F₃N₂O·HCl): High lipophilicity and electron-withdrawing properties may enhance blood-brain barrier penetration or antiviral activity .

Molecular Weight and Solubility :

- The target compound (~266 g/mol) is smaller than 4-(Diphenylmethoxy)piperidine Hydrochloride (~304 g/mol), suggesting better diffusion through membranes. However, its methylsulfonyl group may reduce lipophilicity compared to trifluoromethyl-containing analogs .

Pharmacological Potential: Methylsulfonyl derivatives are less common in CNS drugs but are explored in enzyme inhibition (e.g., kinase or protease inhibitors). In contrast, halogenated or phenoxy-substituted piperidines are prevalent in antipsychotics and analgesics .

Actividad Biológica

2-Methyl-5-methylsulfonylpiperidine;hydrochloride (CAS No. 2503206-67-3) is a chemical compound with significant biological activity, particularly noted for its role as a modulator of chemokine receptors. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, especially in treating conditions related to immune response and inflammation, such as HIV and other inflammatory diseases.

- Molecular Formula : C7H16ClNO2S

- Molecular Weight : 213.72 g/mol

- Structure : The compound features a piperidine ring substituted with a methylsulfonyl group and an additional methyl group, which contributes to its unique properties.

Research indicates that this compound interacts primarily with chemokine receptors, notably the CCR5 receptor. This interaction is crucial for modulating immune responses and has implications for drug design targeting specific pathways involved in inflammation and immune regulation.

Pharmacological Profile

The biological profile of this compound suggests a range of activities:

- Chemokine Modulation : Acts as a modulator of chemokine receptors, influencing cellular signaling pathways involved in inflammation and immune responses.

- Therapeutic Potential : Its interaction with CCR5 makes it a candidate for therapeutic applications in treating HIV and other inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-[(Methylsulfonyl)methyl]piperidine hydrochloride | C7H16ClNO2S | Similar sulfonyl group; explored for similar uses |

| 3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea | C17H21N3O4S | Contains piperidine; different functional groups |

| 2-methyl-5-(piperidine-1-sulfonyl)-benzonitrile | C13H16N2O2S | Incorporates nitrile functionality |

This comparison highlights the unique substitution pattern of this compound, which may influence its biological activity and applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Chemokine Receptor Interaction : A study demonstrated that this compound exhibits significant binding affinity to CCR5, suggesting its potential use in therapeutic strategies against HIV.

- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory pathways, revealing promising results in reducing cytokine production in vitro.

- Synthesis and Optimization : Research into the synthesis of this compound has shown various methods to optimize yield and purity, indicating its feasibility for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What HPLC parameters are critical for quantifying 2-Methyl-5-methylsulfonylpiperidine hydrochloride in biological matrices?

- Methodological Answer : Use a reversed-phase C18 column (e.g., Phenomenex C18) with a mobile phase of methanol-phosphate buffer (pH 3–5, adjusted to enhance peak symmetry). Optimize detection at 230–250 nm for sulfonyl groups. Validate linearity (1–100 µg/mL) and precision (RSD <2%) using spiked plasma samples. Include internal standards like deuterated analogs to correct matrix effects .

Q. How can researchers ensure accurate solubility measurements for this compound?

- Methodological Answer : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C. Use dynamic light scattering to detect aggregation. Note discrepancies arising from solvent purity or temperature fluctuations. Cross-validate with nephelometry for turbidity thresholds .

Q. What are the best practices for synthesizing high-purity 2-Methyl-5-methylsulfonylpiperidine hydrochloride?

- Methodological Answer : Employ a two-step protocol: (1) Sulfonation of 2-methylpiperidine with methanesulfonyl chloride in dichloromethane (0°C, 2 hrs), and (2) HCl salt formation via ether-HCl gas precipitation. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1). Purify via recrystallization in ethanol/water (yield >85%, purity ≥98%) .

Advanced Research Questions

Q. How to resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : Apply gradient elution (e.g., 10–90% acetonitrile in 20 mins) or use a chiral column (e.g., Chiralpak AD-H) for isomeric separation. Pair with tandem mass spectrometry (LC-MS/MS) for specificity. For unresolved peaks, employ principal component analysis (PCA) on UV spectra to deconvolute signals .

Q. What strategies validate target engagement in enzyme inhibition assays?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to the target enzyme. Complement with isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate functional inhibition via fluorogenic substrate assays (e.g., IC50 determination) and compare with negative controls (e.g., scrambled analogs) .

Q. How to mitigate pH-dependent instability in aqueous formulations?

- Methodological Answer : Stabilize using citrate buffer (pH 4.5–5.5) to minimize hydrolysis. Add antioxidants (e.g., 0.01% BHT) to prevent sulfonyl group oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. For lyophilized forms, optimize cryoprotectants (trehalose/sucrose) to prevent degradation .

Data Interpretation & Optimization

Q. How to address contradictory bioactivity data across cell-based assays?

- Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture media (e.g., serum-free vs. FBS-supplemented). Control for off-target effects via CRISPR knockdown of suspected receptors. Use pathway-specific inhibitors (e.g., RORγt inhibitors for Th17 assays) to isolate mechanism .

Q. What computational tools predict metabolite formation from 2-Methyl-5-methylsulfonylpiperidine hydrochloride?

- Methodological Answer : Use Schrödinger’s Xenosite or ADMET Predictor™ to model Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Detect sulfone reduction or piperidine ring hydroxylation via high-resolution LC-QTOF .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.